Cas no 4424-80-0 (2,3,4,5-tetrahydro-1H-1-benzazepin-2-one)
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Dihydro-1H-benzo[b]azepin-2(3H)-one
- 4,5-Dihydro-1-benzoazepin-2(3H)-one
- 1,3,4,5-Tetrahydro-2H-1-Benzazepin-2-One
- 1,3,4,5-TETRAHYDRO-1-BENZAZEPIN-2-ONE
- 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one
- 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
- 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-
- 1,3,4,5-Tetrahydro-1- benzazepin-2-one
- HRVRAYIYXRVAPR-UHFFFAOYSA-N
- 1,3,4,5-Tetrahydrobenzo[b]azepin-2-one
- 2H-1-Benzazepin-2-one,1,3,4,5-tetrahydro-
- 1,3,4,5-tetrahydro-2h-1-benzazepin-2-on
- NSC65882
- zlchem 615
- N
- NCIOpen2_000317
- 2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
- CS-D0727
- FS-2842
- Z362764922
- AM20061147
- A826516
- 2,3,4,5-Tetrahydro-1H-[1]-benzazapin-2-one
- HMS2601D15
- HMS1629F19
- SY017407
- Benzo[b]azepin-2-one, 1,3,4,5-tetrahydro-
- MFCD00024149
- AKOS000264969
- 1,3,4,5-tetrahydro-[1]benzazepin-2-one
- 2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine
- 2,3,4,5-terahydro-1H-1-benzazepin-2-one
- J-503839
- DTXSID10289960
- SMR000309971
- AR-438/40240582
- SCHEMBL518954
- 1,3,4,5-tetrahydrobenzo-[b]azepin-2-one
- 4424-80-0
- FT-0635285
- tetrahydrobenzazepinone
- AC-9377
- NSC-65882
- EN300-36398
- MLS000660452
- 2,3,4,5tetrahydro-1H-[1]-benzazapin-2-one
- CHEMBL1568726
- 2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one
- 2.3,4,5-Tetrahydro-1H-1-Benzazepin-2-One
- SB37203
- DB-005628
- ALBB-019584
- STK736041
-
- MDL: MFCD00024149
- Inchi: 1S/C10H11NO/c12-10-7-3-5-8-4-1-2-6-9(8)11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
- InChI Key: HRVRAYIYXRVAPR-UHFFFAOYSA-N
- SMILES: O=C1CCCC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.4
- Topological Polar Surface Area: 29.1
Experimental Properties
- Boiling Point: 339℃ at 760 mmHg
- Flash Point: 198℃
- PSA: 29.10000
- LogP: 2.09940
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT699-1g |
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
4424-80-0 | 97% | 1g |
¥130.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT699-250mg |
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
4424-80-0 | 97% | 250mg |
72CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT699-5g |
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
4424-80-0 | 97% | 5g |
¥511.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QT699-100mg |
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one |
4424-80-0 | 97% | 100mg |
47CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0189-1g |
1,3,4,5-Tetrahydro-benzo[b]azepin-2-one |
4424-80-0 | 97% | 1g |
212.01CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0189-5g |
1,3,4,5-Tetrahydro-benzo[b]azepin-2-one |
4424-80-0 | 97% | 5g |
593.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0189-25g |
1,3,4,5-Tetrahydro-benzo[b]azepin-2-one |
4424-80-0 | 97% | 25g |
2289.71CNY | 2021-05-08 | |
| TRC | D448475-250mg |
4,5-Dihydro-1-benzoazepin-2(3H)-one |
4424-80-0 | 250mg |
$ 58.00 | 2023-09-07 | ||
| TRC | D448475-5g |
4,5-Dihydro-1-benzoazepin-2(3H)-one |
4424-80-0 | 5g |
$ 75.00 | 2023-09-07 | ||
| TRC | D448475-10g |
4,5-Dihydro-1-benzoazepin-2(3H)-one |
4424-80-0 | 10g |
$ 127.00 | 2023-09-07 |
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Suppliers
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one Related Literature
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1. Photochemistry of 2′-substituted 1,2,3,4-tetrahydronaphthalene-1-spiro-3′oxaziridines. Variable-temperature 1H nuclear magnetic resonance spectroscopy of 1-substituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-onesGraham P. Johnson,Brian A. Marples J. Chem. Soc. Perkin Trans. 1 1988 3399
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2. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepinesAlan R. Katritzky,Novruz G. Akhmedov,Ion Ghiviriga,Rexiat Maimait J. Chem. Soc. Perkin Trans. 2 2002 1986
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Xiaodong Liu,Yuanyuan Jin,Wenlong Cai,Keith D. Green,Anwesha Goswami,Sylvie Garneau-Tsodikova,Koichi Nonaka,Satoshi Baba,Masanori Funabashi,Zhaoyong Yang,Steven G. Van Lanen Org. Biomol. Chem. 2016 14 3956
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Xiaodong Liu,Yuanyuan Jin,Wenlong Cai,Keith D. Green,Anwesha Goswami,Sylvie Garneau-Tsodikova,Koichi Nonaka,Satoshi Baba,Masanori Funabashi,Zhaoyong Yang,Steven G. Van Lanen Org. Biomol. Chem. 2016 14 3956
Additional information on 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
Introduction to 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS No. 4424-80-0)
2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 4424-80-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzazepine class, a structurally diverse group known for its broad spectrum of biological activities. The benzazepine scaffold is characterized by a fused benzene and azepine ring system, which contributes to its unique chemical and pharmacological properties.
The structural features of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one make it a promising candidate for further investigation in drug discovery. Specifically, the presence of a tetrahydropyrazino[1,2-a]benzazepine core suggests potential interactions with various biological targets. This compound has been studied for its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Such interactions are of great interest due to the compound's potential applications in the treatment of neurological and psychiatric disorders.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one interacts with biological targets. These studies have revealed that the compound exhibits high affinity for certain serotonin receptor subtypes, making it a valuable tool for investigating the mechanisms underlying neurochemical communication. Additionally, its structural similarity to known pharmacophores has prompted researchers to explore its derivatives as potential leads for novel therapeutic agents.
The pharmacological profile of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has been further elucidated through preclinical studies. These investigations have demonstrated that the compound can modulate neuronal activity in both central and peripheral nervous systems. Notably, its ability to influence serotonin receptor function has led to interest in its potential use as an adjunct therapy for conditions such as depression and anxiety disorders. Furthermore, preliminary studies suggest that the compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
In the realm of medicinal chemistry, the synthesis and optimization of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives remain an active area of research. The development of efficient synthetic routes has enabled the production of structurally diverse analogs for further pharmacological evaluation. These efforts have led to the identification of several compounds with enhanced potency and selectivity. The use of modern synthetic methodologies has also facilitated the introduction of functional groups that can fine-tune the pharmacokinetic properties of these derivatives.
The growing body of evidence supporting the therapeutic potential of 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has prompted clinical researchers to initiate phase I trials. These trials aim to assess the safety and tolerability of the compound in human subjects. Preliminary results from these studies have been encouraging, showing that the compound is well-tolerated at doses relevant to its intended therapeutic use. However, further research is needed to fully understand its long-term effects and optimal dosing regimens.
From a regulatory perspective, 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (CAS No. 4424-80-0) is subject to standard pharmaceutical regulations governing drug development and approval. Compliance with these regulations ensures that any future therapeutics derived from this compound meet stringent quality and safety standards. The regulatory landscape also emphasizes the importance of thorough preclinical testing before human trials can commence. This approach helps mitigate risks associated with new drug development while ensuring patient safety.
The future prospects for 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one are promising given its diverse biological activities and structural versatility. Ongoing research aims to expand our understanding of its mechanisms of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field. Such collaborations can leverage complementary expertise and resources to bring novel treatments based on this compound to fruition.
In conclusion, 2 , 3 , 4 , 5 - tetrahydro - 1 H - 1 - benzazepin - 2 - one ( CAS No . 4424 - 80 - 0 ) represents a significant advancement in pharmaceutical chemistry with implications for treating various neurological and psychiatric disorders . Its unique structural features , combined with recent findings from preclinical studies , position it as a valuable candidate for further development . As research continues , we can anticipate new insights into its therapeutic potential and novel applications that will benefit patients worldwide .
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